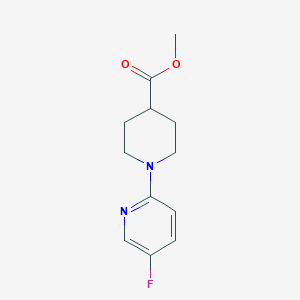
Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate” is a chemical compound . It is a derivative of piperidine , which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “this compound”, can be achieved through various methods . For example, N-Fluoropyridinium salts are efficient precursors in the synthesis of substituted 2-fluoropyridines . They can be conveniently prepared in good yields by the reaction of the corresponding pyridine with F2/N2 at the presence of strong acid .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a fluoropyridine group, which is an aromatic system with a strong electron-withdrawing substituent .Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can be used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors .Applications De Recherche Scientifique
Conformational Analysis and Crystal Structure
Research conducted by Ribet et al. (2005) focused on the conformational analysis and crystal structure of a closely related compound, highlighting the significance of NMR analyses in understanding the molecular structure and behavior of such compounds in different states. This study underscores the importance of structural analysis in drug development and material science, providing insights into the solid and solution conformations of these complex molecules (Ribet et al., 2005).
PET Imaging of Fatty Acid Amide Hydrolase
Kumata et al. (2015) developed a novel PET tracer for in vivo imaging of fatty acid amide hydrolase (FAAH) in the brain, showcasing the potential of Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate derivatives in neurological research. This advancement could significantly impact the study of neurological disorders and the development of targeted therapies (Kumata et al., 2015).
Corrosion Inhibition
A study by Kaya et al. (2016) on the adsorption and corrosion inhibition properties of piperidine derivatives, including those similar to this compound, on iron surfaces reveals potential applications in protecting metals from corrosion. This research could lead to new materials that extend the life of metal components in various industrial applications (Kaya et al., 2016).
Antimycobacterial Activity
The antimycobacterial activity of spiro-piperidin-4-ones, related to this compound, was explored by Kumar et al. (2008). This research points towards potential applications in treating tuberculosis and other mycobacterial infections, highlighting the therapeutic value of these compounds (Kumar et al., 2008).
Synthesis and Evaluation of Piperidine Derivatives
Research efforts by Galenko et al. (2015) focused on the synthesis of methyl 4-aminopyrrole-2-carboxylates, including steps involving piperidine derivatives akin to this compound. This work contributes to the field of organic synthesis, showcasing the versatility of these compounds in constructing complex molecular architectures for pharmaceutical and chemical research (Galenko et al., 2015).
Safety and Hazards
Orientations Futures
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate”, is an important task of modern organic chemistry . The interest towards development of fluorinated chemicals has been steadily increased . Therefore, future research could focus on improving the synthesis methods and exploring the potential applications of this compound in pharmaceuticals.
Propriétés
IUPAC Name |
methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-17-12(16)9-4-6-15(7-5-9)11-3-2-10(13)8-14-11/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPKWBXOUWAVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
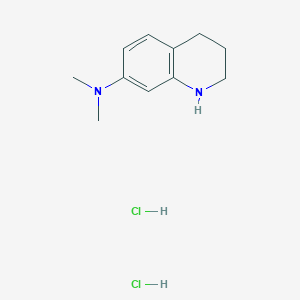
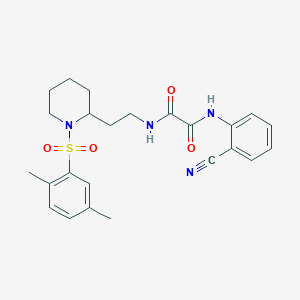
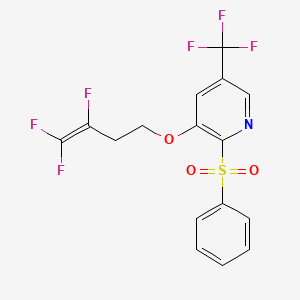
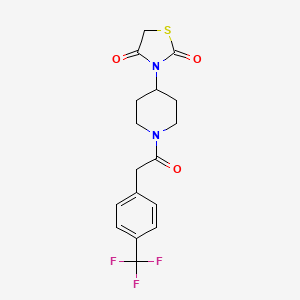
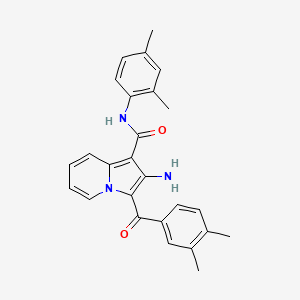
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2665350.png)
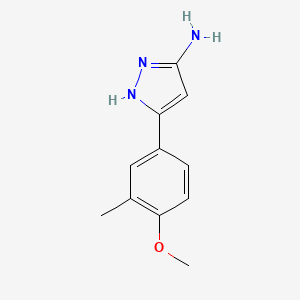
![2-(2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2665357.png)
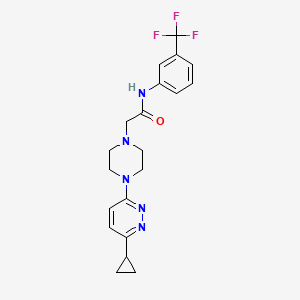
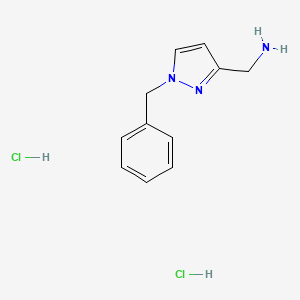
![3-[5-(4-Bromoanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one](/img/structure/B2665360.png)
![1-(3-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2665362.png)
![3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2665363.png)
![N-(3,4-dimethoxyphenethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2665364.png)
